molecular formula C27H43N5O8S B3029099 N-(3-(2-(2-(3-(Biotinamino)propoxy)ethoxy)ethoxy)propyl)-3-maleinimidylpropanamide CAS No. 525573-22-2

N-(3-(2-(2-(3-(Biotinamino)propoxy)ethoxy)ethoxy)propyl)-3-maleinimidylpropanamide

Cat. No. B3029099
CAS RN: 525573-22-2
M. Wt: 597.7 g/mol
InChI Key: QCEXTKIIGXBNCN-WOVHNISZSA-N
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Description

“N-(3-(2-(2-(3-(Biotinamino)propoxy)ethoxy)ethoxy)propyl)-3-maleinimidylpropanamide” is an organic compound . It belongs to the class of secondary alkylarylamines, which have the general formula HN ®R’ (R = alkyl, R’ = aryl) .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as melting point, boiling point, and density, are not provided in the searched resources .

Scientific Research Applications

Proteolysis Targeting Chimeras (PROTACs) Development

The compound was designed as a selective degrader of histone deacetylase-3 (HDAC3) . PROTACs are emerging as promising technologies for protein degradation. By linking a ligand for the target protein (in this case, HDAC3) with an E3 ubiquitin ligase-recruiting moiety, PROTACs can induce targeted protein degradation. Although this specific compound did not show degradation for HDAC3, its design principles contribute to the field of PROTAC development .

Histone Deacetylase Inhibition

Class-I histone deacetylases (HDACs) play a crucial role in gene expression regulation and cell proliferation. Dysregulation of their epigenetic activity is associated with various diseases, including cancer. HDAC inhibitors (HDACis) have been developed as potential anticancer therapeutics. The compound’s structure, with a zinc-binding group (ZBG) and a hydrophobic capping group, aligns with the common pharmacophoric scaffold of HDACis .

Suzuki–Miyaura Coupling Reactions

The compound contains a phenylboronic moiety. Boronic acids and their derivatives are essential reagents in Suzuki–Miyaura cross-coupling reactions, a widely applied carbon–carbon bond-forming method. These reactions allow the synthesis of diverse organic compounds, making this compound relevant in synthetic chemistry .

Drug Delivery Systems

Boronic acids are considered for drug delivery devices, especially as boron carriers suitable for neutron capture therapy. While the compound’s stability in water may be marginal, its boronic acid functionality could be harnessed for targeted drug delivery applications .

Biochemical Labeling and Detection

Given its biotin moiety, the compound can serve as a valuable biochemical tool for labeling and detecting proteins. Biotin-based probes are widely used in affinity purification, protein pull-down assays, and imaging studies. Researchers can exploit this compound for specific protein labeling and visualization .

Peptide Synthesis and Modification

The compound’s maleimide group allows for site-specific conjugation with thiol-containing molecules. Researchers can use it in peptide synthesis, protein modification, and bioconjugation strategies. For instance, it can be employed in the preparation of peptide-based drug candidates or in the construction of peptide libraries for drug discovery .

Future Directions

Future research could focus on further structural modifications, using different linkers with different lengths, to obtain the desired activity . Additionally, more studies are needed to understand the mechanism of action, physical and chemical properties, and safety profile of this compound.

properties

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[3-[2-[2-[3-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]propoxy]ethoxy]ethoxy]propyl]pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H43N5O8S/c33-22(6-2-1-5-21-26-20(19-41-21)30-27(37)31-26)28-10-3-13-38-15-17-40-18-16-39-14-4-11-29-23(34)9-12-32-24(35)7-8-25(32)36/h7-8,20-21,26H,1-6,9-19H2,(H,28,33)(H,29,34)(H2,30,31,37)/t20-,21-,26-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCEXTKIIGXBNCN-WOVHNISZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCCOCCOCCOCCCNC(=O)CCN3C(=O)C=CC3=O)NC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCOCCOCCOCCCNC(=O)CCN3C(=O)C=CC3=O)NC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H43N5O8S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

597.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(2-(2-(3-(Biotinamino)propoxy)ethoxy)ethoxy)propyl)-3-maleinimidylpropanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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